molecular formula C13H6F12N2O5 B2474182 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane CAS No. 10368-42-0

7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

Cat. No. B2474182
CAS RN: 10368-42-0
M. Wt: 498.181
InChI Key: CINBCMXPOAFIGY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The “2,4-Dinitrophenoxy” group is likely to be reactive due to the presence of the nitro groups, which are electron-withdrawing and can activate the benzene ring towards electrophilic aromatic substitution . The “dodecafluoroheptane” part, being a perfluorocarbon, is likely to be quite inert .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the nature of the bond between the “2,4-Dinitrophenoxy” and “dodecafluoroheptane” parts .

Scientific Research Applications

Fluoroalkylether Substances in Environmental and Biomonitoring Samples

Research on fluoroalkylether compounds, including F-53B, Gen-X, ADONA, and other ether-PFAS, has focused on their environmental occurrence, fate, and effects compared to legacy PFAS such as PFOA and PFOS. These studies are crucial for understanding the impact of such compounds on environmental and human health, leading to better management and regulation strategies. The advancements in analytical methods have significantly contributed to the detection and quantification of these compounds in various matrices, highlighting the need for continuous monitoring and assessment of their toxicological profiles (Munoz et al., 2019).

Surface Tensions of Perfluorocarbon-Containing Mixtures

The study of surface tensions in binary liquid mixtures near critical endpoints, especially those containing perfluorocarbons, provides insights into the physicochemical properties of these mixtures. This research is essential for applications in material science and chemical engineering, where understanding the interfacial behaviors of mixtures is critical for process optimization and material design. The differentiation between usual and unusual mixtures based on the volatility and surface tension of components adds a layer of complexity to the study of such systems (McLure et al., 1998).

Wastewater Treatment in the Pesticide Industry

The treatment of high-strength wastewater from the pesticide production industry, containing various toxic pollutants, is a significant area of research. The combination of biological processes and granular activated carbon has been explored for the removal of recalcitrant compounds from such wastewaters. This research is crucial for minimizing the environmental impact of pesticide production and ensuring the safety of water sources. It highlights the potential of advanced treatment methods to achieve high-quality effluents, complying with regulatory standards (Goodwin et al., 2018).

Mechanism of Action

Without specific context (such as the compound being a drug or a catalyst), it’s difficult to comment on the mechanism of action of the compound .

Safety and Hazards

Compounds containing nitro groups can be explosive and should be handled with care . Perfluorocarbons are generally non-toxic but can pose environmental hazards .

Future Directions

The study of novel compounds with fluorinated chains and nitro-substituted aromatic rings could be an interesting area of research, given the unique properties of these groups .

properties

IUPAC Name

1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINBCMXPOAFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxy)-2,4-dinitrobenzene

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